Gb4 is the Specific and Preferred Receptor for Pig Edema Disease Toxin (SLT-IIe), Unlike Gb3
Globotetraosylceramide (Gb4) was identified as the specific receptor for pig edema disease toxin (SLT-IIe). In TLC overlay binding assays, Gb4 bound strongly to SLT-IIe, whereas binding was reduced for Gb3 and markedly reduced for Forssman antigen. Structurally related glycolipids including paragloboside and blood group A glycolipids showed no binding [1]. Wild-type SLT-IIe binds both Gb3 and Gb4, but Gb4 is the preferred receptor for this toxin subtype, distinguishing Gb4's role from the canonical Stx1–Gb3 interaction [2].
| Evidence Dimension | Toxin binding specificity (TLC overlay) |
|---|---|
| Target Compound Data | Strong binding (Gb4 specifically recognized) |
| Comparator Or Baseline | Gb3 (reduced binding); Forssman antigen (markedly reduced binding); paragloboside, blood group A glycolipids (no binding) |
| Quantified Difference | Qualitative binding hierarchy: Gb4 > Gb3 > Forssman antigen; others negative |
| Conditions | TLC glycolipid binding assay; J Biol Chem 1989 |
Why This Matters
This is the definitive evidence establishing Gb4 as the authentic receptor for SLT-IIe, essential for any assay studying pig edema disease toxin pathogenesis or developing toxin-neutralizing agents.
- [1] DeGrandis S, Law H, Brunton J, Gyles C, Lingwood CA. Globotetraosylceramide is recognized by the pig edema disease toxin. J Biol Chem. 1989;264(21):12520-12525. PMID: 2663859. View Source
- [2] Tyrrell GJ, Ramotar K, Toye B, et al. Alteration of the carbohydrate binding specificity of verotoxins from Galα1-4Gal to GalNAcβ1-3Galα1-4Gal and vice versa by site-directed mutagenesis of the binding subunit. Proc Natl Acad Sci USA. 1992;89(2):524-528. View Source
